molecular formula C22H26ClNO3 B402076 Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B402076
M. Wt: 387.9g/mol
InChI Key: GLKUUYPOGPJOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9g/mol

IUPAC Name

propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H26ClNO3/c1-12(2)27-21(26)18-13(3)24-16-10-22(4,5)11-17(25)20(16)19(18)14-8-6-7-9-15(14)23/h6-9,12,19,24H,10-11H2,1-5H3

InChI Key

GLKUUYPOGPJOMM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, isobutylamine, and dimedone.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and isobutylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with dimedone to form the quinoline ring system.

    Esterification: The final step involves esterification of the quinoline derivative with isobutyl chloroformate to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.

    Hydrolysis: Ester hydrolysis can yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Propan-2-yl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Known for its antipyretic and analgesic properties.

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